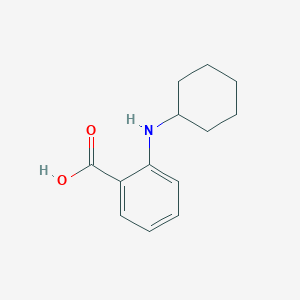

2-(Cyclohexylamino)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFCCPQQJLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600368 | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-53-0 | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CYCLOHEXYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Leading to 2 Cyclohexylamino Benzoic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-(Cyclohexylamino)benzoic Acid

The preparation of this compound has traditionally been achieved through methods that are now considered classical, while contemporary routes offer improved efficiency and milder reaction conditions.

Direct Amination Approaches for this compound Synthesis

Direct amination strategies are a primary method for forming the crucial carbon-nitrogen bond in this compound. These approaches typically involve the coupling of an amine with an aryl halide.

The Ullmann condensation is a classic method that utilizes a copper catalyst to facilitate the reaction between an aryl halide and an amine. wikipedia.org This reaction, named after Fritz Ullmann, generally requires high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The traditional Goldberg reaction, a variation of the Ullmann condensation, specifically describes the coupling of an aniline (B41778) with an aryl halide, such as the reaction between 2-chlorobenzoic acid and aniline. wikipedia.org The reactivity of the aryl halide follows the trend of iodide being more reactive than chloride. wikipedia.org The mechanism involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

A more contemporary and widely used method is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction offers a more versatile and efficient alternative to the often harsh conditions of the Ullmann reaction. wikipedia.org Developed by Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org The choice of ligand is critical and has evolved through several "generations" to expand the substrate scope and allow for milder reaction conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPF have proven effective for coupling primary amines. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

Direct C-H amidation of benzoic acids has also emerged as a powerful strategy. ibs.re.krnih.gov Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides provides a highly efficient and functional-group-tolerant method. ibs.re.krnih.govnih.gov This reaction can be followed by a decarboxylation step to afford meta- or para-substituted aniline derivatives, expanding the toolkit for creating diverse aromatic amines. ibs.re.krnih.gov

Multicomponent Reaction Strategies in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them valuable tools in drug discovery and organic synthesis. nih.govyoutube.com

The Passerini reaction, first described by Mario Passerini in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.org This reaction is typically conducted in aprotic solvents and proceeds through a concerted mechanism involving a trimolecular interaction between the reactants. wikipedia.orgorganic-chemistry.org

Adaptations of the Passerini reaction have been utilized to synthesize derivatives of this compound. For example, novel mono- and bis-phenyl-2-(cyclohexylamino)-2-oxoethyl-2-acetoxybenzoate derivatives have been synthesized via Passerini adducts using cyclohexyl isocyanide, various arylaldehydes, and aspirin (B1665792) or benzoic acid derivatives in water, catalyzed by triazine diphosphonium hydrogen sulfate (B86663) ionic liquid‐modified silica‐coated magnetic nanoparticles. researchgate.net This highlights the adaptability of the Passerini reaction to aqueous and catalytically driven conditions. The reaction has also been instrumental in creating α-acyloxy carboxamides with potential biological activities, such as antibacterial agents. nih.gov

The Ugi reaction, discovered by Ivar Karl Ugi in 1959, is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, yielding a bis-amide. wikipedia.orgnih.gov This exothermic reaction is known for its high atom economy and rapid completion, often within minutes. wikipedia.org It is highly versatile and can be performed in various polar aprotic solvents like DMF, as well as in more environmentally friendly solvents like methanol (B129727) and ethanol. wikipedia.orgnih.gov

The Ugi reaction provides a powerful platform for the synthesis of analogues of this compound by incorporating diverse building blocks. For instance, a solution of benzaldehyde, allylamine, cyclohexyl isocyanide, and 3-nitropropionic acid in methanol can be stirred at room temperature to produce the corresponding Ugi product in good yield. chemspider.com The reaction mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and a subsequent Mumm rearrangement to form the final bis-amide product. wikipedia.org The Ugi reaction's ability to generate peptide-like structures makes it particularly valuable in medicinal chemistry for creating peptidomimetics. nih.govthieme-connect.de

Catalytic Innovations in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.

As previously mentioned, palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, represent a significant innovation. wikipedia.orgorganic-chemistry.org The development of sophisticated phosphine ligands has been key to the success and broad applicability of this methodology. wikipedia.orglibretexts.org These ligands modulate the reactivity and stability of the palladium catalyst, enabling the coupling of a wide range of aryl halides and amines under relatively mild conditions. wikipedia.org

Copper-catalyzed Ullmann-type reactions have also seen significant advancements. wikipedia.orgresearchgate.net While traditional Ullmann conditions are often harsh, modern innovations include the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate, which allow the reactions to proceed at lower temperatures. wikipedia.org These improved copper-catalyzed systems provide a valuable alternative to palladium-based methods for C-N bond formation. organic-chemistry.org

Iridium catalysis has emerged as a powerful tool for direct C-H amidation of benzoic acids, offering a novel and efficient route to aminated benzoic acid derivatives. ibs.re.krnih.govnih.gov This approach allows for the selective functionalization of C-H bonds, which is an ongoing challenge in organic synthesis. nih.gov

Furthermore, the use of novel catalytic systems, such as triazine diphosphonium hydrogen sulfate ionic liquid‐modified silica‐coated magnetic nanoparticles, has been demonstrated in Passerini reactions to produce derivatives of this compound in water, showcasing the move towards more sustainable and recoverable catalytic systems. researchgate.net

Green Chemistry Approaches for Sustainable this compound Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chemical compounds, including this compound. rjpbcs.comwjpmr.com

One key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. jddhs.commdpi.com For example, Passerini and Ugi reactions can be performed in water or other green solvents, reducing the reliance on volatile organic compounds. researchgate.netnih.gov Some synthetic methods have been developed in a molten state to minimize solvent usage, as seen in the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. google.com Solvent-free grinding techniques, an old method seeing a modern resurgence, have also been applied to reactions like the Ullmann coupling. rsc.org

The use of catalysis is inherently a green chemistry principle as it reduces the need for stoichiometric reagents. rjpbcs.comsciepub.com Catalytic methods like the Buchwald-Hartwig amination and modern Ullmann condensations are more atom-economical than older, non-catalytic methods. wikipedia.orgresearchgate.net The development of recyclable catalysts, such as the magnetic nanoparticle-supported catalyst used in Passerini reactions, further enhances the sustainability of these processes. researchgate.net

Multicomponent reactions like the Passerini and Ugi reactions are themselves considered green due to their high atom economy and the reduction of intermediate separation and purification steps, which saves energy and reduces waste. nih.govnih.gov The ability to perform these reactions under mild conditions and in some cases, using microwave irradiation, further contributes to their green credentials by reducing energy consumption. rjpbcs.commdpi.com

Elucidation of Reaction Mechanisms in the Synthesis of this compound

Mechanistic Investigations of Key Bond Formations

The formation of the C-N bond between the cyclohexylamine (B46788) and the benzoic acid derivative is the cornerstone of these syntheses. The mechanisms of the Ullmann and Buchwald-Hartwig reactions, while both achieving this transformation, proceed through different catalytic cycles.

The Ullmann condensation traditionally utilizes copper as a catalyst, often in stoichiometric amounts and at high temperatures. wikipedia.org The reaction is believed to proceed via the formation of a copper(I) amide species from the amine. This copper amide then reacts with the aryl halide in a nucleophilic aromatic substitution-like manner. wikipedia.org The mechanism is thought to involve the following general steps:

Formation of a copper(I) amide: The amine reacts with a copper(I) salt to generate a copper(I) amide intermediate.

Oxidative Addition (Proposed): While less common for copper than for palladium, some proposed mechanisms involve the oxidative addition of the aryl halide to the copper(I) center to form a copper(III) intermediate.

Reductive Elimination: The aryl group and the amino group then reductively eliminate from the copper center, forming the desired C-N bond and regenerating a copper(I) species. organic-chemistry.org

Modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands, which can facilitate the reaction under milder conditions. wikipedia.org

The Buchwald-Hartwig amination , a more recent development, employs a palladium catalyst with specialized phosphine ligands. wikipedia.orgacsgcipr.org This method generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction. wikipedia.org The catalytic cycle is well-established and involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst. organic-chemistry.org

The choice of ligand is critical in the Buchwald-Hartwig reaction, as it influences the stability of the catalytic species and the rate of reductive elimination. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reaction. wikipedia.org

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in these catalytic cycles are challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided valuable insights.

In the context of the Ullmann reaction, the involvement of organocopper intermediates (RCuX) is a key mechanistic proposal. wikipedia.org While isolating these intermediates can be difficult, their presence is inferred from kinetic studies and the products observed.

For the Buchwald-Hartwig amination, extensive mechanistic studies have been conducted. The palladium(II) intermediates formed after oxidative addition have been isolated and characterized in some cases. Spectroscopic techniques such as NMR can be used to study the coordination of the amine and the formation of the palladium-amido complex. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in modeling the energies of intermediates and transition states throughout the catalytic cycle, providing a deeper understanding of the reaction pathway. researchgate.net These studies help to rationalize the effect of different ligands and substrates on the reaction efficiency.

Structural Modification and Derivatization Studies of 2 Cyclohexylamino Benzoic Acid

Synthesis of Novel Analogues and Homologues of 2-(Cyclohexylamino)benzoic Acid

The synthesis of novel analogues and homologues of this compound is a key area of research aimed at creating structural diversity. This involves modifying both the cyclohexyl and the benzoic acid parts of the molecule.

One common approach is the reaction of 2-fluorobenzoic acids with various anilines to produce N-aryl anthranilic acids. researchgate.net This method allows for the introduction of different substituents on the phenyl ring, leading to a wide range of analogues. The reaction conditions can be controlled to achieve selective substitution, even with highly fluorinated benzoic acids. researchgate.net For instance, the coupling of 2,3,4-trifluorobenzoic acid with anilines results in exclusive ortho substitution. researchgate.net

Another strategy involves the synthesis of sulfamoyl benzoic acid analogues. nih.govnih.gov This can be achieved by reacting 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione with 2-sulfamoylbenzoic acid ethyl ester. nih.gov This method allows for the introduction of a sulfamoyl group and various linker lengths, leading to the creation of homologues with different spatial arrangements of the functional groups. nih.gov

The following table summarizes some examples of synthesized analogues and the methods used:

| Starting Materials | Reaction Type | Product Class | Reference |

| 2-Fluorobenzoic acids and anilines | Nucleophilic aromatic substitution | N-Aryl anthranilic acids | researchgate.net |

| 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione and 2-sulfamoylbenzoic acid ethyl ester | Condensation | Sulfamoyl benzoic acid analogues | nih.gov |

Esterification and Amidation Strategies for this compound Derivatives

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and bioavailability.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Various alcohols, both aliphatic and aromatic, can be used to generate a diverse library of esters. google.comrug.nl For instance, the esterification of benzoic acid derivatives with alcohols having 7 to 13 carbon atoms can be catalyzed by tin(II) compounds. google.com

Amidation: The formation of an amide bond from the carboxylic acid and an amine is another crucial derivatization strategy. Direct amidation can be challenging but can be achieved using various catalytic systems. Boric acid has been shown to catalyze the amidation of benzoic acids with aromatic amines. researchgate.net Another approach involves the iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides, which can be followed by decarboxylation to yield meta- or para-substituted anilines. ibs.re.krnih.gov This tandem process allows for the introduction of amino groups at positions that are not easily accessible through other methods. ibs.re.krnih.gov

The table below provides an overview of these strategies:

| Reaction | Reagents/Catalysts | Product | Reference |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

| Amidation | Amine, Boric acid | Amide | researchgate.net |

| C-H Amidation | Sulfonyl azide, Iridium catalyst | ortho-Amidated benzoic acid | ibs.re.krnih.gov |

Strategic Introduction of Diverse Functional Moieties onto the this compound Scaffold

Beyond simple ester and amide formation, the introduction of a wider variety of functional groups onto the this compound scaffold is essential for exploring a broader chemical space. Functional groups are specific arrangements of atoms that determine the chemical reactivity and properties of a molecule. libretexts.orgyoutube.compressbooks.pub

The aromatic ring of the benzoic acid moiety is a key target for functionalization. C-H functionalization reactions provide a powerful tool for directly introducing new groups. researchgate.net For example, iridium-catalyzed C-H amidation allows for the regioselective introduction of amide groups. ibs.re.krnih.gov

The synthesis of derivatives can also involve building upon the existing structure. For instance, a urea-benzoic acid functionalized ligand has been synthesized and used to modify silica-coated magnetic nanoparticles. rsc.org This demonstrates how the benzoic acid scaffold can be incorporated into larger, more complex structures with specific applications. The introduction of various functional groups like halogens, nitro groups, and methoxy (B1213986) groups on the benzoic acid ring can also be achieved through standard synthetic transformations. These modifications can significantly influence the electronic properties and biological activity of the resulting compounds.

Examples of introduced functional groups and their potential impact are listed below:

| Functional Group | Potential Impact | Reference |

| Amide | Altered solubility and hydrogen bonding capabilities | ibs.re.krnih.gov |

| Urea | Enhanced binding interactions | rsc.org |

| Sulfonyl | Modified electronic properties and potential for further reactions | ibs.re.krnih.gov |

| Halogens | Altered lipophilicity and electronic properties | researchgate.net |

| Methoxy | Electron-donating group, influencing reactivity | researchgate.net |

Correlating Structural Diversity with Evolving Research Directions

The structural modifications of this compound and its derivatives are intrinsically linked to the exploration of their potential applications, particularly in the field of medicinal chemistry. The study of structure-activity relationships (SAR) is crucial for understanding how specific structural features influence the biological activity of these compounds. researchgate.netnih.govicm.edu.plmdpi.comiomcworld.com

By systematically altering the structure of this compound, researchers can identify key pharmacophores and optimize the compound's properties for a desired biological target. For example, in the development of retinoid agonists, derivatization of the benzoic acid part of diphenylamine-based compounds led to the discovery of agonists, synergists, and antagonists. nih.gov The flexibility of the carboxylic acid-containing substituent was found to be a critical factor in determining the type of activity. nih.gov

Similarly, the synthesis and evaluation of sulfamoyl benzoic acid analogues have led to the identification of potent and specific agonists for the LPA2 receptor, with some compounds exhibiting subnanomolar activity. nih.govnih.gov Computational docking studies have further rationalized the experimental SAR, providing insights into the ligand-binding pocket of the receptor. nih.govnih.gov

The evolving research directions for this compound derivatives are guided by these SAR studies. The focus is on designing and synthesizing new analogues with improved potency, selectivity, and pharmacokinetic properties. The versatility of the benzoic acid scaffold allows for its use in creating a wide range of biologically active compounds. nih.govnih.gov Future research will likely continue to explore the vast chemical space around this scaffold to develop novel therapeutic agents.

The table below highlights the connection between structural features and research focus:

| Structural Modification | Research Focus | Key Findings | Reference |

| Derivatization of the benzoic acid moiety | Retinoid receptor modulation | Flexibility of the substituent determines agonist/antagonist activity | nih.gov |

| Synthesis of sulfamoyl benzoic acid analogues | LPA2 receptor agonism | Identification of potent and specific agonists | nih.govnih.gov |

| Introduction of diverse functional groups | Broadening biological activity | SAR studies guide the design of new compounds with tailored properties | researchgate.neticm.edu.pliomcworld.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(cyclohexylamino)benzoic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzoic acid ring typically appear in the downfield region, influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. The protons of the cyclohexyl group will appear in the more upfield region. The exact chemical shifts can be influenced by the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. oregonstate.edudocbrown.info The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield position, typically in the range of 165-185 ppm. oregonstate.edulibretexts.org The aromatic carbons show signals in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the positions of the amino and carboxyl substituents. oregonstate.edufiu.edu The carbons of the cyclohexyl ring will resonate in the aliphatic region (typically 20-50 ppm). oregonstate.edu

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-13 (broad singlet) | ~172 |

| Aromatic CH | ~6.5-8.0 | ~110-150 |

| N-H | Variable (broad) | - |

| Cyclohexyl CH (methine) | ~3.3 | ~50 |

| Cyclohexyl CH₂ (methylene) | ~1.0-2.0 | ~25-35 |

| Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Recent studies on substituted benzoic acid esters have highlighted that the chemical shifts of substituents ortho to the ester group can show unexpected variances from predicted values, a phenomenon explored through detailed computational studies using density functional theory (DFT). nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its vibrational modes. nih.gov These techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other due to selection rules. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak, usually found around 1700 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amine appears in the 3300-3500 cm⁻¹ region. msu.edu C-H stretching vibrations from the aromatic ring and the cyclohexyl group are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. docbrown.info The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule. docbrown.info

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations often give strong Raman signals. The study of cyclohexylamine (B46788) has shown that different conformers (e.g., equatorial and axial) can be identified through their distinct vibrational signatures in Raman and IR spectra. researchgate.net This suggests that conformational analysis of the cyclohexyl group in this compound could also be explored using these methods.

| Vibrational Mode | Approximate IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak or not observed |

| N-H Stretch (Amine) | 3300-3500 | Variable |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2950 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1700 | Moderate to strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Strong |

| C-N Stretch | ~1200-1350 | Variable |

| O-H Bend | ~1400-1440 | Weak |

| N-H Bend | ~1500-1600 | Variable |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental formula of this compound. It also provides insights into the molecule's structure through analysis of its fragmentation patterns under ionization.

The molecular formula of this compound is C₁₃H₁₇NO₂. nih.gov Its calculated monoisotopic mass is approximately 219.1259 g/mol . HRMS can confirm this mass with high accuracy.

Upon electron ionization, the molecule will form a molecular ion ([M]⁺), which can then undergo fragmentation. docbrown.info Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, mass 17) and the loss of the entire carboxyl group (-COOH, mass 45). docbrown.info The fragmentation of the cyclohexylamino substituent would also produce characteristic ions. For instance, cleavage of the C-N bond could lead to fragments corresponding to the cyclohexyl cation or the aminobenzoic acid radical cation. The fragmentation pattern of benzoic acid itself typically shows major peaks at m/z 122 (M⁺), 105 ([M-OH]⁺), and 77 ([C₆H₅]⁺). docbrown.inforesearchgate.net For this compound, analogous fragmentation would be expected, along with fragments arising from the cyclohexyl group.

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | ~219 | Molecular Ion |

| [M-OH]⁺ | ~202 | Loss of hydroxyl radical |

| [M-COOH]⁺ | ~174 | Loss of carboxyl group |

| [C₆H₁₁NH₂]⁺ | ~99 | Cyclohexylamine fragment |

| [C₇H₆NO₂]⁺ | ~136 | Aminobenzoic acid fragment |

| Note: The fragmentation pattern can be complex and may involve rearrangements. |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations of 2 Cyclohexylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and the Hartree-Fock method are cornerstones of these investigations, each providing a different level of approximation to solve the Schrödinger equation for a complex system like 2-(Cyclohexylamino)benzoic acid.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. A central tenet of DFT is that the properties of a molecule can be determined based on its electron density. Functionals, such as the popular B3LYP hybrid functional, are employed to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. actascientific.com

One of the primary applications of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by finding the structure with the minimum total energy. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles between the cyclohexyl ring, the amino group, and the benzoic acid moiety. The stability of the molecule is directly related to this optimized geometry.

The results of a DFT geometry optimization are typically presented in a table of structural parameters.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical but representative data for the key structural parameters of this compound that would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=O (carbonyl) | 1.22 Å |

| C-O (hydroxyl) | 1.35 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-N (amino) | 1.39 Å | |

| N-H (amino) | 1.01 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-C-O (carboxyl) | 118° |

| O=C-O (carboxyl) | 123° | |

| C-N-C (amino bridge) | 127° |

| Dihedral Angle | Phenyl Ring - Carboxyl | ~5° |

The Hartree-Fock (HF) method is a foundational ab initio technique in computational chemistry. mpg.decore.ac.uk It approximates the complex many-electron wavefunction of a molecule as a single Slater determinant, which is a construct made from one-electron orbitals. mpg.de Unlike DFT, the standard HF method does not fully account for electron correlation—the way electrons dynamically avoid each other. This omission means that while HF is computationally less intensive than some more advanced methods, it can be less accurate for certain properties. core.ac.uk

Despite this limitation, the Hartree-Fock method is crucial for electronic structure calculations. It provides a qualitative understanding of the molecular orbitals and serves as a common starting point for more sophisticated methods that add corrections for electron correlation (post-Hartree-Fock methods). mpg.de For this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energy levels, providing a first approximation of the molecule's electronic configuration and total electronic energy. aps.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govunimi.it MD applies the laws of classical mechanics to simulate the motion of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. proquest.com

For a flexible molecule like this compound, MD is particularly useful for conformational sampling. The cyclohexyl ring can adopt various conformations (like chair and boat forms), and there is rotational freedom around the C-N bond linking the two main parts of the molecule. MD simulations can explore these different possible shapes and determine their relative stabilities and the energy barriers between them. uniovi.es

Furthermore, MD is invaluable for studying how multiple molecules of this compound interact. For example, in a solid or liquid state, the carboxylic acid groups can form strong intermolecular hydrogen bonds, leading to the formation of dimers, similar to what is observed in benzoic acid itself. MD simulations can model these aggregation processes and calculate thermodynamic properties based on these interactions. nih.gov

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods, especially DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching of the O-H bond, the bending of a C-H bond, or the torsion of the phenyl ring.

These theoretical predictions are highly valuable for interpreting experimental spectra. The calculated vibrational wavenumbers can be compared with data from experimental FT-IR and FT-Raman spectroscopy. nih.gov This comparison helps to assign the bands in the experimental spectrum to specific molecular vibrations, confirming the structure of the synthesized compound and validating the accuracy of the computational model.

Table 2: Representative Predicted Vibrational Frequencies for this compound This table shows a selection of hypothetical, yet characteristic, vibrational modes and their predicted frequencies for this compound, as would be calculated using DFT.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | N-H Stretch |

| ~3100 | O-H Stretch (Carboxylic Acid) |

| ~2930 | C-H Stretch (Cyclohexyl, Asymmetric) |

| ~2850 | C-H Stretch (Cyclohexyl, Symmetric) |

| ~1680 | C=O Stretch (Carbonyl) |

| ~1600 | C=C Stretch (Aromatic Ring) |

| ~1450 | C-H Bend (Cyclohexyl) |

Analysis of Electronic Properties and Reactivity Descriptors (HOMO-LUMO, Molecular Electrostatic Potential, Fukui Functions)

Theoretical calculations provide a suite of descriptors that help to profile the reactivity and electronic characteristics of a molecule.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. actascientific.comyoutube.com

Molecular Electrostatic Potential (MEP) : An MEP map is a visual tool that illustrates the charge distribution of a molecule. libretexts.org It projects the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl and hydroxyl oxygen atoms and positive potential around the acidic hydrogen of the carboxyl group and the hydrogen on the amino group. researchgate.net

Fukui Functions : The Fukui function is a more sophisticated reactivity descriptor derived from DFT that identifies the most reactive sites in a molecule. semanticscholar.org It describes how the electron density at a specific point changes when an electron is added to or removed from the system. scm.com The function for nucleophilic attack (f+) highlights sites most likely to accept an electron, while the function for electrophilic attack (f-) highlights sites most likely to donate an electron. This provides a quantitative measure of local reactivity and can predict the regioselectivity of chemical reactions. semanticscholar.orgscm.com

Table 3: Hypothetical Electronic Property Descriptors for this compound This table provides illustrative values for key electronic descriptors derived from quantum chemical calculations.

| Descriptor | Predicted Value | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates molecular stability and reactivity. A larger gap suggests higher stability. actascientific.com |

| Chemical Potential (μ) | -4.0 eV | Measures the escaping tendency of electrons from a system. actascientific.com |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. q-chem.com This method provides deep insights into the bonding and electronic interactions within a molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair into the π* anti-bonding orbitals of the aromatic ring.

Table 4: Representative NBO Analysis Results for this compound This table illustrates the type of data obtained from an NBO analysis, showing key donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (Caromatic-Caromatic) | ~25.5 | Lone Pair → π* (Resonance) |

| LP (Ocarbonyl) | σ* (Ccarboxyl-Caromatic) | ~2.8 | Lone Pair → σ* (Hyperconjugation) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurekaselect.comresearchgate.net In the context of this compound and its analogs, QSAR studies are instrumental in predicting their biological efficacy and in guiding the design of new derivatives with enhanced therapeutic potential. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties. researchgate.net

Research Findings

QSAR studies on N-arylanthranilic acids, a class of compounds structurally related to this compound, have provided valuable insights into the key molecular features that govern their biological activities, particularly their anti-inflammatory effects. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the compounds' properties, and correlating them with experimentally determined biological data.

One of the most significant findings from QSAR analyses of N-arylanthranilic acid derivatives is the critical role of molecular shape and conformation. eurekaselect.comnih.gov The relative orientation of the two rings (the benzoic acid moiety and the N-substituted ring) has been identified as a key determinant of anti-inflammatory activity. A non-planar arrangement between these two rings is often associated with higher potency. researchgate.net This conformational preference is believed to facilitate a better fit of the molecule into the active site of its biological target, which for many non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is another descriptor that frequently appears in QSAR models for this class of compounds. researchgate.net Generally, an optimal level of lipophilicity is required for good biological activity, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Studies on fenamate derivatives, which are also analogs of this compound, have highlighted the dominant influence of lipophilicity (expressed as π) on their anti-inflammatory activity. nih.gov

The general approach in these QSAR studies involves the development of a mathematical equation that relates the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) to a combination of these molecular descriptors. These equations are then validated to ensure their predictive power for new, untested compounds.

Illustrative Data Tables

Table 1: Hypothetical Dataset of 2-(Substituted-amino)benzoic Acid Derivatives and their Anti-Inflammatory Activity

This table presents a hypothetical series of compounds with varying substituents on the amino group, along with their experimentally measured anti-inflammatory activity (pIC50).

| Compound ID | R-Group (Substituent on Amino Group) | pIC50 |

| 1 | Cyclohexyl | 5.8 |

| 2 | Phenyl | 5.5 |

| 3 | 2,3-Dimethylphenyl | 6.2 |

| 4 | 2,6-Dichlorophenyl | 6.8 |

| 5 | 3-(Trifluoromethyl)phenyl | 6.5 |

Table 2: Molecular Descriptors for the Hypothetical Series

This table shows the calculated values for selected molecular descriptors that are often found to be important in QSAR models of this class of compounds.

| Compound ID | LogP (Lipophilicity) | Molar Refractivity (MR) | Dihedral Angle (°) |

| 1 | 4.2 | 65.2 | 55 |

| 2 | 3.8 | 60.5 | 40 |

| 3 | 4.5 | 70.1 | 65 |

| 4 | 4.9 | 68.7 | 85 |

| 5 | 4.7 | 65.8 | 70 |

Table 3: Example of a QSAR Equation

A typical QSAR equation derived from the data above might look like the following:

pIC50 = 0.45 * LogP + 0.02 * MR + 0.01 * Dihedral Angle - 1.5

This equation would suggest that an increase in lipophilicity, molar refractivity, and the dihedral angle between the rings is positively correlated with the anti-inflammatory activity of these compounds. Such models, once validated, can be used to predict the pIC50 of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Biological and Pharmacological Research on 2 Cyclohexylamino Benzoic Acid and Its Analogues

Exploration of Diverse Pharmacological Activities

Research into 2-(cyclohexylamino)benzoic acid and its derivatives has unveiled a plethora of pharmacological effects, ranging from anti-inflammatory to antiviral actions. The following subsections detail the key findings in these areas.

Assessment of Anti-inflammatory Potency

Derivatives of this compound have been investigated for their anti-inflammatory properties, with studies often focusing on their ability to inhibit key enzymes in the inflammatory cascade. A notable mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. researchgate.netnih.gov

Analogues of the core structure have been synthesized and evaluated for their potential to reduce inflammation. For instance, a newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound was found to have a higher affinity for the COX-2 receptor than acetylsalicylic acid (ASA) in in-silico studies, suggesting a potential mechanism for its potent anti-inflammatory response. nih.gov In the animal model, administration of this compound led to a significant reduction in the plasma concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Another study on N-benzoylamino-1,2,3,6-tetrahydropyridine analogues, which share structural similarities, revealed that compounds with electron-donating substituents on the benzene (B151609) moiety exhibited significant anti-inflammatory activities, comparable to the standard drug indomethacin, in a carrageenan-induced paw edema assay. nih.gov These findings highlight the importance of the electronic properties of substituents in modulating the anti-inflammatory potency of these compounds.

Table 1: Anti-inflammatory Activity of Selected Benzoic Acid Analogues

| Compound | Model/Assay | Key Findings | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rat model | Significant reduction of TNF-α and IL-1β plasma concentrations. Higher in-silico affinity for COX-2 than ASA. | nih.gov |

| N-benzoylamino-1,2,3,6-tetrahydropyridine analogues | Carrageenan-induced paw edema in rats | Analogues with electron-donating substituents showed significant anti-inflammatory activity similar to indomethacin. | nih.gov |

Investigations into Antimicrobial and Antibacterial Efficacy

The antimicrobial potential of this compound and its derivatives has been another significant area of research. Studies have explored their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

In one study, derivatives of 2-chlorobenzoic acid were synthesized and evaluated for their antimicrobial activity. nih.gov The results indicated that the synthesized compounds, particularly the Schiff's bases, exhibited greater antibacterial potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria. nih.gov One compound, in particular, emerged as a potent antimicrobial agent with activity comparable to the standard drug norfloxacin (B1679917) against E. coli. nih.gov Quantitative structure-activity relationship (QSAR) studies revealed that the antimicrobial activities were influenced by topological parameters of the molecules. nih.gov

Another study focused on the antimicrobial screening of a benzoic acid derivative, 4-hydroxy-3-methoxy-benzoic acid, isolated from Gomphrena celosioides. nih.gov This compound showed significant activity against Staphylococcus aureus and Salmonella typhi. nih.gov The mechanism of action for benzoic acid derivatives is often attributed to their ability to diffuse through the bacterial membrane in their undissociated form, particularly at a lower pH. nih.gov The position of substituents on the benzoic ring has been shown to significantly influence the antibacterial activity. nih.gov For example, the presence of a hydroxyl group at the second carbon atom of the benzoic ring was found to reduce the time required to kill E. coli cells. nih.gov

Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Target Microorganism(s) | Key Findings | Reference |

| 2-Chlorobenzoic acid derivatives (Schiff's bases) | Escherichia coli (Gram-negative) | Greater antibacterial potential against E. coli than Gram-positive bacteria. One compound showed potency comparable to norfloxacin. | nih.gov |

| 4-Hydroxy-3-methoxy-benzoic acid | Staphylococcus aureus, Salmonella typhi | Significant activity against the tested bacteria. | nih.gov |

| Hydroxyl and methoxyl derivatives of benzoic acid | Escherichia coli | Positional isomerism and type of substituent significantly influence antibacterial activity and biofilm formation. | nih.gov |

Antiviral Activity and Enzyme Inhibition Studies (e.g., SARS-CoV-2 Mpro)

The emergence of viral diseases has spurred research into new antiviral agents, and derivatives of this compound have shown promise in this area. A key target for antiviral drug development against coronaviruses is the main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. mdpi.comresearchgate.net

Several studies have identified benzoic acid derivatives as inhibitors of SARS-CoV-2 Mpro. For instance, a series of 3-(adenosylthio)benzoic acid derivatives were designed and synthesized as nsp14 methyltransferase inhibitors, another crucial enzyme for SARS-CoV-2. nih.gov One compound from this series exhibited subnanomolar inhibitory activity. nih.gov

In the context of other viruses, a diethyl triazole benzoic acid derivative, named NC-5, demonstrated significant antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.govexplorationpub.com This compound was found to inhibit the neuraminidase (NA) activity of the virus, which is essential for the release of new viral particles from infected cells. nih.govexplorationpub.com The 50% effective concentrations (EC50) for H1N1 and an oseltamivir-resistant strain were 33.6 μM and 32.8 μM, respectively. nih.gov

Table 3: Antiviral Activity of Selected Benzoic Acid Analogues

| Compound/Derivative | Viral Target | Key Findings | Reference |

| 3-(Adenosylthio)benzoic acid derivatives | SARS-CoV-2 nsp14 methyltransferase | Subnanomolar inhibitory activity. | nih.gov |

| Benzoisothiazolone scaffold derivatives | SARS-CoV-2 Mpro | A lead compound (16b-3) showed an IC50 value of 116 nM. | mdpi.com |

| NC-5 (diethyl triazole benzoic acid derivative) | Influenza A virus (including oseltamivir-resistant strains) | Inhibited neuraminidase activity. EC50 values of 33.6 μM (H1N1) and 32.8 μM (H1N1-H275Y). | nih.govexplorationpub.com |

Characterization of Antioxidant Mechanisms

The antioxidant properties of this compound analogues are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. explorationpub.comresearchgate.net Oxidative stress is implicated in numerous diseases, making antioxidant compounds a key area of therapeutic interest.

Studies on para-aminobenzoic acid (PABA) and its derivatives have shown that they can act as radical scavengers, neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation. researchgate.net The antioxidant mechanism can also involve influencing the expression of key antioxidant enzymes like superoxide (B77818) dismutase and catalase. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on various phenolic acids have revealed that the antioxidant activity is strongly dependent on the number and position of hydroxyl groups on the aromatic ring. nih.gov For example, 2,3-dihydroxybenzoic acid was found to be a potent antioxidant in a ferric reducing antioxidant power (FRAP) assay. nih.gov The presence of two or more hydroxyl groups in ortho or para positions to each other is a key factor for strong antioxidant activity. nih.govnih.gov

A study on a newly synthesized asymmetric diimine Schiff base of a benzoic acid derivative, 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid, demonstrated good antioxidant activity through various assays, including DPPH radical scavenging and ferrous ion chelation. nih.gov The compound showed an IC50 value of 180.0 μM for DPPH radical scavenging and 76.3 μM for ferrous ion chelation. nih.gov

Table 4: Antioxidant Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

| 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | DPPH radical scavenging, Ferrous ion chelation | IC50 of 180.0 μM (DPPH) and 76.3 μM (Ferrous ion chelation). | nih.gov |

| 2,3-Dihydroxybenzoic acid | Ferric Reducing Antioxidant Power (FRAP) | Found to be the strongest antioxidant among 22 tested phenolic acids. | nih.govnih.gov |

| para-Aminobenzoic acid (PABA) | Adrenaline autoxidation model | Inhibited the accumulation of adrenochrome (B1665551) and the formation of superoxide anions. | explorationpub.com |

| 2-(phenylthio)-ethyl benzoate (B1203000) derivative (2a) | DPPH, β-carotene linoleic acid | Showed the highest antioxidant activity among the tested derivatives. | nih.gov |

Elucidation of Other Emerging Bioactivities (e.g., Antidiabetic, Antisickling Properties)

Beyond the more extensively studied activities, research has begun to uncover other promising bioactivities of this compound analogues, including antidiabetic and antisickling effects.

In the realm of antidiabetic research, derivatives of anthranilic acid (2-aminobenzoic acid) have been designed and synthesized as inhibitors of α-glucosidase and glycogen (B147801) phosphorylase, two key enzymes in glucose metabolism. psnnjp.org Many of these compounds exhibited potent inhibitory effects at nanomolar concentrations. psnnjp.org Another study on 2-(phenylthio)-ethyl benzoate derivatives identified a compound (2a) with potent antidiabetic activity through the inhibition of α-amylase and α-glucosidase, with IC50 values of 3.57 ± 1.08 µg/ml and 10.09 ± 0.70 µg/ml, respectively, which were better than the standard drug acarbose. nih.gov

Regarding antisickling properties, which are relevant for the treatment of sickle cell disease, studies on substituted benzoic acids have shown that their lipophilicity and the presence of electron-donating substituents are crucial for their activity. nih.govmdpi.com These properties are thought to enhance the reversal of sickled red blood cells. nih.gov While specific studies on this compound for this application are limited, the general findings for substituted benzoic acids suggest a potential avenue for future research. researchgate.netnih.govnih.gov

Mechanistic Studies of Biological Interactions

Understanding the mechanisms by which this compound and its analogues exert their pharmacological effects is crucial for their development as therapeutic agents. Mechanistic studies have often focused on their interactions with specific enzymes and cellular pathways.

As previously mentioned, a primary mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of COX enzymes, which blocks the production of inflammatory prostaglandins. researchgate.netnih.gov In-silico studies have supported this by showing a high affinity of certain analogues for the COX-2 receptor. nih.gov Furthermore, some anti-inflammatory phytochemicals are known to modulate the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

In the context of antiviral activity, the inhibition of viral enzymes is a key mechanism. For SARS-CoV-2, derivatives have been shown to target the main protease (Mpro) and nsp14 methyltransferase, both of which are essential for viral replication and function. nih.govmdpi.comresearchgate.net The mechanism of inhibition can be covalent, where the inhibitor forms a strong bond with the active site of the enzyme. researchgate.net For influenza virus, the inhibition of neuraminidase by benzoic acid derivatives prevents the release of newly formed viruses from host cells, thereby halting the spread of infection. nih.govexplorationpub.com

The antimicrobial action of benzoic acid derivatives is often linked to their ability to disrupt the cell membrane and interfere with essential cellular processes in microorganisms. nih.gov The lipophilicity of the molecule plays a significant role in its ability to penetrate the microbial cell wall and membrane. mdpi.com

The antioxidant mechanism of aminobenzoic acid derivatives involves direct scavenging of free radicals and modulation of cellular antioxidant defense systems. researchgate.net Studies on p-aminobenzoic acid suggest it can neutralize reactive oxygen species and influence the expression of antioxidant enzymes. researchgate.net

Finally, in the context of protein synthesis, aminobenzoic acid derivatives have been shown to obstruct the induced fit in the catalytic center of the ribosome, which is necessary for peptide bond formation. nih.gov This indicates a potential mechanism for interfering with protein synthesis in both prokaryotic and eukaryotic cells, which could contribute to their antimicrobial and other biological activities.

Ligand-Target Binding and Receptor Interaction Analysis

While specific ligand-target binding data for this compound is not extensively documented in public literature, the broader class of N-arylanthranilic acids, known as fenamates, has been well-characterized. The primary targets for fenamates like mefenamic acid and flufenamic acid are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. gpatindia.comnih.gov These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Mefenamic acid, for instance, is a known inhibitor of prostaglandin-endoperoxide synthase (an alternative name for COX). nih.gov

The mechanism of action involves the binding of these acidic non-steroidal anti-inflammatory drugs (NSAIDs) to the active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2. gpatindia.com Some studies have indicated that fenamic acid derivatives can act as substrate-selective inhibitors of COX-2. scispace.com Furthermore, research into other substituted benzoic acid analogues has identified specific targets. For example, a series of sulfamoyl benzoic acid analogues were developed as potent and specific agonists for the LPA2 receptor, a G protein-coupled receptor. sciepub.com Similarly, certain [(acylamino)alkyl]benzoic acids have been shown to bind to receptor sites on pancreatic beta cells, leading to hypoglycemic effects. scispace.com This suggests that while the COX enzymes are the most common targets for this structural class, other receptor interactions are possible depending on the specific substitutions.

Cellular Pathway Modulation and Signal Transduction Investigations

The primary cellular pathway modulated by this compound and its analogues is directly linked to their inhibition of COX enzymes. By blocking COX-1 and COX-2, these compounds effectively shut down the prostaglandin synthesis pathway. gpatindia.com This leads to a decrease in the levels of various prostaglandins, which in turn reduces the downstream signaling that leads to inflammation, pain, and fever.

Beyond their well-established role in the arachidonic acid cascade, research suggests that anthranilic acid derivatives may influence other significant cellular pathways. Analogues of anthranilic acid have been reported to act as suppressors of the hedgehog signaling pathway and as blockers of the mitogen-activated protein kinase (MAPK) pathway. mdpi.com The MAPK pathway, which includes key kinases like ERK, JNK, and p38, is a central regulator of cellular processes such as growth, differentiation, and apoptosis. mdpi.com Additionally, some derivatives have been identified as inhibitors of aldo-keto reductase enzymes and HCV NS5B polymerase, indicating a broad potential for cellular pathway modulation. mdpi.com

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

The study of how a molecule's chemical structure relates to its biological activity is fundamental in medicinal chemistry. For N-arylanthranilic acids, extensive SAR studies have established clear guidelines for designing potent anti-inflammatory agents. ijpsonline.com

The general structure of these compounds, including this compound, consists of an anthranilic acid core linked via a nitrogen atom to a second substituent group (in this case, a cyclohexyl ring). The nature and position of substituents on both parts of the molecule are critical for activity.

Influence of Substituents and Core Modifications on Bioactivity Profiles

SAR studies on the fenamate class have revealed several key principles regarding substitutions and their effect on anti-inflammatory activity. gpatindia.compharmacy180.com

Anthranilic Acid Ring: The placement of the carboxylic acid group is vital. Any substitution on the anthranilic acid ring itself generally leads to a decrease in biological activity. gpatindia.compharmacy180.com

Carboxylic Acid Group: This group is essential for activity. However, it can be replaced by a bioisosteric group, such as a tetrazole, with retention of anti-inflammatory effects. pharmacy180.com

N-Aryl/Alkyl Ring: Substitutions on the nitrogen-linked ring can produce varied and sometimes conflicting results, but they are crucial for potency. For N-aryl derivatives, having substituents that force the two aromatic rings to be non-coplanar is a key factor for enhanced activity. This is exemplified by meclofenamic acid, which is more potent than flufenamic acid. gpatindia.com In the case of this compound, the non-aromatic, bulky cyclohexyl group inherently provides a non-coplanar conformation.

| Molecular Moiety | Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| Anthranilic Acid Ring | Adding substituents | Generally decreases activity | gpatindia.compharmacy180.com |

| Carboxylic Acid Group | Replacement with tetrazole | Activity is retained | pharmacy180.com |

| N-Aryl Ring | Substitution forcing non-coplanarity | Increases activity | gpatindia.com |

| N-Aryl Ring | Substitution at meta-position | Generally more active | gpatindia.com |

Impact of Positional Isomerism on Biological Response and Selectivity

Positional isomerism, which concerns the location of functional groups on a molecule's scaffold, has a profound impact on the activity and selectivity of N-substituted benzoic acids.

The most critical aspect of positional isomerism for this class of compounds is the location of the amino group on the benzoic acid ring. For anti-inflammatory activity, the "ortho" position (creating a 2-aminobenzoic acid, or anthranilic acid) is essential. pharmacy180.com The corresponding meta (3-aminobenzoic acid) and para (4-aminobenzoic acid) analogues are inactive. pharmacy180.com

For substitutions on the N-aryl ring of fenamates, a general order of activity has been observed: substituents at the meta position tend to result in higher potency than those at the ortho or para positions. gpatindia.com In disubstituted N-aryl rings, activity is often maximized when substituents are at the ortho and meta positions relative to each other, such as in mefenamic acid (2,3-dimethylphenyl) and meclofenamic acid (2,6-dichloro-3-methylphenyl). gpatindia.comnih.gov

Studies on other classes of molecules reinforce the importance of isomerism. For example, in a series of novel oxazolidinones, the "linearly" attached benzotriazole (B28993) derivatives showed greater potency than the "angularly" attached isomers. nih.gov This principle highlights that the spatial arrangement of molecular fragments, dictated by positional isomerism, is a key determinant of effective ligand-receptor binding and subsequent biological response.

| Compound Class | Isomeric Feature | Observation | Reference |

|---|---|---|---|

| N-Arylanthranilic Acids | Position of Amino Group on Benzoic Acid | Ortho (2-amino) position is required for activity; meta (3-amino) and para (4-amino) are inactive. | pharmacy180.com |

| N-Arylanthranilic Acids | Substituent Position on N-Aryl Ring | General order of activity: meta > ortho > para. | gpatindia.com |

| Oxazolidinones | Attachment of Benzotriazole Pendant | Linearly attached isomers are more potent than angularly attached isomers. | nih.gov |

Applications of 2 Cyclohexylamino Benzoic Acid in Advanced Chemical Sciences and Beyond

Utility as Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

2-(Cyclohexylamino)benzoic acid serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its structure, featuring both a secondary amine and a carboxylic acid, provides two reactive sites for further chemical modifications. This dual functionality makes it a valuable building block for creating a diverse range of organic compounds.

One of the key applications of this compound is in the synthesis of cyclic amines. It can react with aryl halides to form these cyclic structures through a process involving the formation of an intermediate that is subsequently hydrolyzed and decarboxylated. biosynth.com This type of reaction is particularly useful in the generation of novel amine compounds from either aromatic or aliphatic aryl chlorides. biosynth.com The selectivity of this reaction for aryl halides and its typically high yields make it a favorable method in screening experiments and for the production of desired products with good chemo- and regioselectivity, especially when combined with cross-coupling reactions. biosynth.com

The versatility of this compound as a synthetic intermediate extends to the creation of various derivatives with potential biological activity. For instance, it is a precursor for compounds like 2-[[2-(cyclohexylamino)-2-oxoethyl]thio]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester. ebi.ac.uk Furthermore, it is a component in the synthesis of more elaborate structures such as 4-(2-(3-chloro-phenoxy)-acetylamino)-benzoic acid cyclohexyl ester. sigmaaldrich.com The development of such complex molecules from a relatively simple starting material underscores the importance of this compound in synthetic organic chemistry.

Catalytic Applications in Facilitating Organic Transformations

While direct catalytic applications of this compound itself are not extensively documented in the provided search results, the structural motif is relevant in the broader context of catalysis. The presence of both an amine and a carboxylic acid group suggests potential for its derivatives to act as ligands for metal catalysts or as organocatalysts. The search results do allude to the use of related compounds in catalytic processes. For instance, the broader concept of using benzoic acid derivatives in photochemical reactions is mentioned, where they can undergo reactions in the presence of a hydrogen donor. researchgate.net

Potential in Supramolecular Assembly and Advanced Material Science

The ability of molecules to self-assemble into larger, ordered structures is the foundation of supramolecular chemistry and a key area in materials science. This compound, with its hydrogen bond donor (N-H) and acceptor (C=O, O-H) sites, possesses the intrinsic properties required for forming supramolecular assemblies. These non-covalent interactions can lead to the formation of well-defined architectures like chains, sheets, or three-dimensional networks.

The field of supramolecular chemistry is exploring the use of various building blocks to create functional materials. The principles of supramolecular co-assembly, where multiple components are combined to form complex structures, are being used to develop advanced materials with applications in areas like adsorption and catalysis. rsc.org While the specific use of this compound in this context is not detailed, its structural features make it a candidate for incorporation into such systems. The development of bioactive supramolecular assemblies is an active area of research, with a focus on creating materials that can interact with biological systems. tue.nl

Integration into Imaging Studies via Hyperpolarization Techniques

A notable application of this compound is its use in the synthesis of hyperpolarized molecules for imaging studies. biosynth.com Hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), dramatically increase the nuclear magnetic resonance (NMR) signal of a molecule, enabling real-time imaging of its distribution and metabolism in biological systems. The structure of this compound is amenable to the chemical modifications required to create hyperpolarizable probes. This opens up possibilities for using these probes in advanced medical imaging and diagnostic applications.

Role in Ultrafast Chemical Reaction Studies

The study of chemical reactions on extremely short timescales (femtoseconds to picoseconds) provides fundamental insights into reaction mechanisms. This compound has been identified as a useful compound in ultrafast experiments where the rates of transfer processes are important. biosynth.com The photochemistry of benzoic acid derivatives, in general, has been a subject of interest, with studies exploring the behavior of their triplet states and the formation of radical intermediates upon photolysis. researchgate.net The specific photophysical properties of this compound make it a valuable tool for investigating the dynamics of ultrafast chemical events.

Advanced Analytical Methodologies for 2 Cyclohexylamino Benzoic Acid Characterization and Detection

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2-(Cyclohexylamino)benzoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques, each offering distinct advantages for the analysis of this N-substituted aminobenzoic acid derivative.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for its separation. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the cyclohexyl and phenyl groups of the analyte and the non-polar stationary phase.

The retention and separation can be finely tuned by adjusting the mobile phase composition, which usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid and the secondary amine groups, thereby affecting the compound's retention and peak shape. For instance, using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers enhanced selectivity for separating isomers and related compounds. For this compound, a mixed-mode column with both hydrophobic and cation-exchange properties could provide excellent resolution from potential impurities. helixchrom.comresearchgate.net

Gas Chromatography (GC) can also be employed, particularly when coupled with a mass spectrometer. However, due to the low volatility and polar nature of the carboxylic acid and amine functional groups, derivatization is typically required. jfda-online.com This process converts the analyte into a more volatile and thermally stable derivative. Common derivatization techniques include silylation, which targets the active hydrogen on the carboxylic acid and amine groups, or alkylation. For example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the molecule into its trimethylsilyl (B98337) (TMS) derivative, making it amenable to GC analysis. hmdb.cahmdb.ca

Table 1: Illustrative HPLC and GC Method Parameters for Analysis of Benzoic Acid Derivatives This table is based on methods for closely related aminobenzoic and benzoic acid derivatives and represents a starting point for method development for this compound.

| Parameter | HPLC Method Example | GC Method Example (after derivatization) |

|---|---|---|

| Technique | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | 5%-phenyl-95%-dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Helium (at a constant flow rate) |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Derivatization | Not required | Required (e.g., Silylation with BSTFA) |

| Typical Application | Quantification, Purity Testing | Identification, Analysis in complex mixtures |

Electrophoretic Methods for Purity Assessment and Component Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-efficiency separation alternative to HPLC for the analysis of charged species. Given that this compound possesses both an acidic (carboxylic acid) and a basic (secondary amine) functional group, its charge is highly dependent on the pH of the surrounding medium. This property makes it an ideal candidate for CE-based analysis.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. In CZE, separation occurs in a buffer-filled capillary under the influence of a high electric field. Analytes migrate at different velocities based on their charge-to-size ratio, allowing for effective separation. For the purity assessment of this compound, CZE can resolve the parent compound from charged impurities with high resolution. The separation of various benzoic acid derivatives has been successfully demonstrated using CZE, often with analysis times under 15 minutes. nih.govrsc.org